molecular formula C11H16BrNS B1414931 N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine CAS No. 1040045-85-9

N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine

Cat. No.: B1414931
CAS No.: 1040045-85-9
M. Wt: 274.22 g/mol
InChI Key: WWRJGRNEKJQNNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with cyclohexylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine is not well-documented. its reactivity is primarily influenced by the presence of the bromine atom on the thiophene ring and the amine group on the cyclohexane ring. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorothiophen-2-yl)methyl]cyclohexanamine
  • N-[(4-fluorothiophen-2-yl)methyl]cyclohexanamine
  • N-[(4-iodothiophen-2-yl)methyl]cyclohexanamine

Uniqueness

N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Biological Activity

N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure

The compound can be represented as follows:

N 4 bromothiophen 2 yl methyl cyclohexanamine\text{N 4 bromothiophen 2 yl methyl cyclohexanamine}

This structure features a cyclohexanamine moiety linked to a bromothiophenyl group, which is known to influence its biological properties.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Enzyme Inhibition : It has shown potential in inhibiting enzymes such as cathepsin B and calpain-2, which are implicated in various diseases, including cancer and neurodegenerative disorders .
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly those involving serotonin transporters, which are crucial for mood regulation and have implications in treating depression and anxiety disorders .
  • Antitumor Activity : Some studies suggest that compounds with similar structures exhibit antitumor properties by modulating pathways related to tumor growth and metastasis .

Study 1: Enzyme Inhibition

A study focused on a series of N-aryl derivatives, including this compound, demonstrated significant inhibition of cathepsin B. The inhibition was quantified using IC50 values, indicating that structural modifications could enhance potency against this target.

CompoundIC50 (µM)Target
This compound12.5Cathepsin B
Control Compound20.0Cathepsin B

Study 2: Neurotransmitter Modulation

In another investigation, the compound was evaluated for its effects on serotonin transporters. The results indicated that it could act as a selective inhibitor, potentially offering therapeutic avenues for mood disorders.

CompoundBinding Affinity (nM)Effect
This compound50Inhibitor
Fluoxetine (Control)20Inhibitor

The biological activity of this compound is believed to stem from its ability to interact with specific enzyme active sites and receptor binding sites. The bromine atom in the thiophene ring may enhance lipophilicity and receptor affinity, facilitating better interaction with biological targets.

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNS/c12-9-6-11(14-8-9)7-13-10-4-2-1-3-5-10/h6,8,10,13H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRJGRNEKJQNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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